5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid 5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid
Brand Name: Vulcanchem
CAS No.: 116408-67-4
VCID: VC0037567
InChI: InChI=1S/C25H35N3O4/c1-3-5-9-17-28(18-10-6-4-2)25(32)22(15-16-23(29)30)27-24(31)21-14-13-19-11-7-8-12-20(19)26-21/h7-8,11-14,22H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)
SMILES: CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1
Molecular Formula: C25H35N3O4
Molecular Weight: 441.6 g/mol

5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid

CAS No.: 116408-67-4

Main Products

VCID: VC0037567

Molecular Formula: C25H35N3O4

Molecular Weight: 441.6 g/mol

5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid - 116408-67-4

CAS No. 116408-67-4
Product Name 5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid
Molecular Formula C25H35N3O4
Molecular Weight 441.6 g/mol
IUPAC Name 5-(dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid
Standard InChI InChI=1S/C25H35N3O4/c1-3-5-9-17-28(18-10-6-4-2)25(32)22(15-16-23(29)30)27-24(31)21-14-13-19-11-7-8-12-20(19)26-21/h7-8,11-14,22H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)
Standard InChIKey YOKRNCYLIYLPJI-UHFFFAOYSA-N
SMILES CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1
Canonical SMILES CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1
Synonyms 5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid
PubChem Compound 14519980
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator